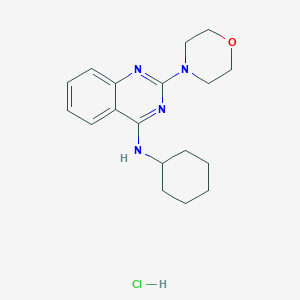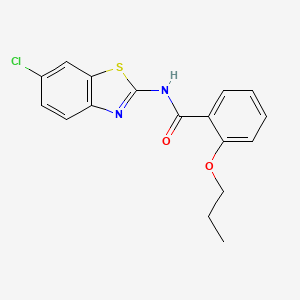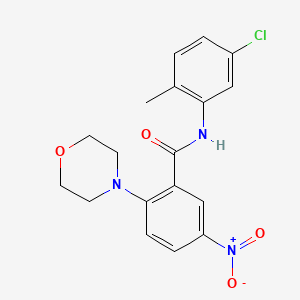![molecular formula C26H27N3O4S B4195280 acetic acid;1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea](/img/structure/B4195280.png)
acetic acid;1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(4-phenoxyphenyl)thiourea acetate is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(4-phenoxyphenyl)thiourea acetate involves several stepsThe reaction conditions often involve the use of reagents such as sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0–5°C) to form diazonium salts, which then undergo coupling reactions to form the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(4-phenoxyphenyl)thiourea acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding sulfoxides or sulfones, while reduction reactions may yield amines or other reduced derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. In medicine, it may be explored for its therapeutic potential in treating various diseases. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(4-phenoxyphenyl)thiourea acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The thiourea group may also contribute to the compound’s activity by interacting with enzymes or other proteins involved in cellular processes .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(4-phenoxyphenyl)thiourea acetate can be compared with other indole derivatives such as N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide and other thiourea-containing compounds. These similar compounds may share some biological activities but differ in their specific molecular interactions and effects.
Properties
IUPAC Name |
acetic acid;1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.C2H4O2/c1-28-21-11-12-23-22(15-21)17(16-26-23)13-14-25-24(30)27-18-7-9-20(10-8-18)29-19-5-3-2-4-6-19;1-2(3)4/h2-12,15-16,26H,13-14H2,1H3,(H2,25,27,30);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWCZAYPZJYFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(6-bromo-1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4195198.png)
![Methyl ({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)(phenyl)acetate](/img/structure/B4195204.png)
![1-methyl-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5-nitro-1H-benzimidazole](/img/structure/B4195212.png)
![N-(4-methoxyphenyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4195214.png)
![Methyl 1-[3-(2-chloro-4-nitroanilino)propyl]-5-hydroxy-2-methylindole-3-carboxylate](/img/structure/B4195223.png)


![4-(3-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4195242.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)
![[2-(3,4-Dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone](/img/structure/B4195264.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4195268.png)
![1-(1H-INDOL-3-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B4195287.png)

![3,4-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4195308.png)
